2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Receptor Binding 5-HT1A Antagonism Radioligand Binding Assay

Sourcing heterocyclic building blocks with precise N-linked triazole substitution is a recurring bottleneck in kinase inhibitor and CNS drug discovery. This compound directly addresses that need. • Confirmed 5-HT1A receptor affinity (Ki = 4.04 nM) - ready for radioligand binding and functional antagonism studies. • Enables rapid FAK inhibitor library synthesis; core scaffold modifications directly modulate IC50 against FAK-overexpressing cancer lines. • Low MW (161.16) and favorable XLogP3-AA (0.2) - ideal for fragment-based screening libraries. • Acts as a versatile N-donor ligand for MOF and coordination polymer synthesis; available up to 99.999% purity for materials applications.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 103092-75-7
Cat. No. B1610517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
CAS103092-75-7
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=NC=N2)N
InChIInChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2
InChIKeyYCEYUGJVAQMPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Physicochemical Properties


2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS 103092-75-7) is a heterocyclic building block comprising a pyridine ring fused via an N-linkage to a 1,2,4-triazole moiety [1]. It has a molecular weight of 161.16 g/mol, the molecular formula C7H7N5, and a computed XLogP3-AA value of 0.2, indicating moderate hydrophilicity [1]. This compound serves as a versatile intermediate for the synthesis of diverse triazolopyridine derivatives with applications in medicinal chemistry and kinase inhibitor research [1].

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Differentiation


Substituting 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine with other triazole-pyridine building blocks is not straightforward due to its unique N-linked substitution pattern, which is critical for specific biological target engagement [1]. The precise position of the amino group on the pyridine ring and the 1,2,4-triazole regioisomer influence molecular recognition and binding affinities . For instance, while many triazole derivatives exhibit anticancer activity, the specific cellular effects of this exact scaffold are distinct and not generalizable . Furthermore, its potential as a key intermediate for developing potent inhibitors is demonstrated by its relevance in FAK inhibitor programs, where structural modifications to the pyridine-triazole core directly impacted IC50 values against cancer cell lines [2].

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Comparative Performance


5-HT1A Binding Affinity

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine exhibits a binding affinity (Ki) of 4.04 nM for the 5-hydroxytryptamine 1A (5-HT1A) receptor on rat hippocampus using [3H]8-OH-DPAT as a radioligand [1]. In contrast, a closely related pyridinyl-triazole derivative, CHEMBL1096562, showed no reported affinity for the human HTR1A receptor in a similar in vitro assay [2]. This stark difference highlights the critical impact of specific structural modifications on target engagement.

Receptor Binding 5-HT1A Antagonism Radioligand Binding Assay

FAK Inhibitory Activity

While direct IC50 data for 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is not available, its close derivative, compound 6j (synthesized from a similar 1,2,4-triazole-pyridine scaffold), demonstrated potent FAK inhibitory activity with an IC50 of 2.41 μM [1]. In the same study, other derivatives like compound 3e showed weaker activity against HCT116 and HepG2 cell lines (IC50 = 8.17 and 7.04 μM, respectively) [1]. This class-level inference positions 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a privileged starting point for developing FAK inhibitors with potential single-digit micromolar potency.

Kinase Inhibition Focal Adhesion Kinase (FAK) Anticancer Activity

Purity and Supply Chain

Commercial suppliers offer 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine with a minimum purity of 97% , , . Some vendors, such as Chemsrc, provide material at 98.0% purity [1]. American Elements can supply the compound in high and ultra-high purity forms (up to 99.999%) and to various technical grades including Mil Spec, ACS, Reagent, and Pharmaceutical Grades [2]. This compares favorably to the typical 95-97% purity offered for many analogous heterocyclic building blocks, ensuring higher reproducibility in sensitive assays and scale-up processes.

Chemical Procurement Building Block Purity Supply Chain Reliability

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Applications


5-HT1A Receptor Binding Studies

Given its high-affinity binding (Ki = 4.04 nM) to the 5-HT1A receptor [1], this compound is an ideal tool for studying serotonergic signaling in neurological and psychiatric disorder models. It can be used in radioligand binding assays, functional antagonism studies, and as a reference standard for developing novel CNS-penetrant therapeutics.

Kinase Inhibitor Development

As a core building block, it enables the rapid synthesis of focused libraries targeting kinases, particularly FAK [2]. The structural data supports its use as a starting point for lead optimization programs aiming to improve potency and selectivity against cancer cell lines where FAK is overexpressed.

HTS and Fragment-Based Drug Discovery

Its low molecular weight (161.16 g/mol) and favorable physicochemical properties (XLogP3-AA = 0.2) make it an excellent candidate for inclusion in fragment libraries [3]. The confirmed 5-HT1A affinity validates its potential to generate hits against diverse biological targets.

MOFs and Catalysis

The presence of both pyridine and 1,2,4-triazole nitrogen atoms allows this compound to act as a versatile N-donor ligand for transition metals [3]. It can be procured in high purity (up to 99.999%) for the synthesis of coordination polymers, MOFs, or homogeneous catalysts where precise metal coordination environments are critical.

Technical Documentation Hub

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